An In-depth Technical Guide to 5-Methoxy-2-methylindoline (CAS: 41568-27-8)
An In-depth Technical Guide to 5-Methoxy-2-methylindoline (CAS: 41568-27-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Methoxy-2-methylindoline (CAS number 41568-27-8), a key chemical intermediate in pharmaceutical synthesis. The document details its chemical and physical properties, provides experimental protocols for its synthesis and analysis, and explores its primary application in the development of phospholipase A2 (PLA2) inhibitors. Included are structured data tables for easy reference and visual diagrams of relevant chemical and biological pathways to support research and development efforts in medicinal chemistry.
Introduction
5-Methoxy-2-methylindoline, also known as 2,3-dihydro-5-methoxy-2-methyl-1H-indole, is a heterocyclic aromatic compound.[1][2] Its structure, featuring a methoxy group on the benzene ring and a methyl group on the pyrroline ring, makes it a valuable precursor in the synthesis of more complex molecules.[3] Notably, it serves as a crucial building block for a class of indole-3-acetamides that have been investigated as potent inhibitors of phospholipase A2 (PLA2), an enzyme group critically involved in inflammatory processes.[3][4] This guide aims to consolidate the available technical information on 5-Methoxy-2-methylindoline to facilitate its use in research and drug development.
Physicochemical Properties
The accurate characterization of 5-Methoxy-2-methylindoline is fundamental for its application in chemical synthesis. While some experimental data is available, many of its physicochemical properties are currently predicted. It is often described as a pale brown oil, though a melting point of 50-51 °C has also been reported, suggesting it may exist as a low-melting solid.[3][4]
| Property | Value | Source(s) |
| IUPAC Name | 5-methoxy-2-methyl-2,3-dihydro-1H-indole | [1] |
| Synonyms | 2-Methyl-5-methoxyindoline, 2,3-Dihydro-5-methoxy-2-methyl-1H-indole | [1][2] |
| CAS Number | 41568-27-8 | [1][2] |
| Molecular Formula | C₁₀H₁₃NO | [1][2] |
| Molecular Weight | 163.22 g/mol | [2] |
| Melting Point | 50-51 °C | [4] |
| Boiling Point | 286.3±29.0 °C (Predicted) | [4] |
| Density | 1.029±0.06 g/cm³ (Predicted) | [4] |
| Appearance | Pale brown oil | [3] |
| Solubility | Soluble in Chloroform, DMSO, Methanol (Slightly) | [3] |
| Storage | Hygroscopic, store under inert atmosphere in a refrigerator. | [3][4] |
Experimental Protocols
Synthesis of 5-Methoxy-2-methylindoline
A common synthetic route to 5-Methoxy-2-methylindoline involves a two-step process starting from p-anisidine and hydroxyacetone to first synthesize the indole precursor, 5-methoxy-2-methylindole, which is then reduced to the target indoline.
Step 1: Synthesis of 5-Methoxy-2-methylindole (CAS: 1076-74-0)
This procedure is based on the Fischer indole synthesis.[5]
-
Materials:
-
p-Anisidine (p-methoxyaniline)
-
Hydroxyacetone
-
Glacial Acetic Acid
-
Acetonitrile (for recrystallization)
-
-
Procedure:
-
In a suitable glass reactor equipped with a stirrer and reflux condenser, add p-anisidine (e.g., 4.2 kg), hydroxyacetone (e.g., 2.9 kg), and glacial acetic acid (e.g., 25 kg).[5]
-
Stir the mixture to ensure homogeneity.
-
Heat the reaction mixture to reflux and maintain this temperature for 8 hours.[5]
-
After the reaction is complete, cool the mixture and remove the acetic acid by distillation under reduced pressure.[5]
-
Recrystallize the residue from acetonitrile.
-
Dry the resulting solid product in a vacuum oven to yield 5-methoxy-2-methylindole as an off-white solid. A yield of approximately 94% has been reported for this large-scale synthesis.[5]
-
Step 2: Reduction of 5-Methoxy-2-methylindole to 5-Methoxy-2-methylindoline
A generalized procedure for the reduction of an indole to an indoline using a palladium on carbon catalyst is described below. This is a common method for such transformations.
-
Materials:
-
5-Methoxy-2-methylindole
-
Anhydrous Methanol
-
10% Palladium on activated carbon (Pd/C)
-
Ammonium formate
-
-
Procedure:
-
In a flame-dried, three-necked round-bottomed flask equipped with a magnetic stirrer and a condenser under an inert atmosphere (e.g., argon), dissolve the 5-methoxy-2-methylindole in anhydrous methanol.[6]
-
In a separate flask, prepare a slurry of 10% palladium on carbon in anhydrous methanol.[6]
-
Carefully add the palladium slurry to the reaction flask, followed by an excess of ammonium formate (approximately 11 equivalents).[6]
-
Stir the reaction mixture at room temperature. The reaction is often exothermic and may require monitoring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the filter cake with methanol.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude 5-Methoxy-2-methylindoline.
-
The crude product can be purified by column chromatography on silica gel.
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Caption: Synthetic pathway to 5-Methoxy-2-methylindoline.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) for Indoline Analysis
The following is a general-purpose Reverse-Phase HPLC (RP-HPLC) method suitable for the analysis of indoline compounds.[4]
-
Instrumentation:
-
HPLC system with a UV/Vis detector.
-
C18 reverse-phase column (e.g., 4.6 mm × 250 mm, 5 µm particle size).[4]
-
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of methanol and 0.1% trifluoroacetic acid (TFA) in water. The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled at 30 °C.
-
Detection Wavelength: 280 nm.[4]
-
Injection Volume: 10-20 µL.
-
-
Sample Preparation:
-
Dissolve the sample containing 5-Methoxy-2-methylindoline in methanol.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Caption: Workflow for HPLC analysis of 5-Methoxy-2-methylindoline.
Application in Drug Development: Synthesis of Phospholipase A2 Inhibitors
The primary documented application of 5-Methoxy-2-methylindoline is as a precursor for the synthesis of indole-3-acetamides, a class of compounds that act as inhibitors of phospholipase A2 (PLA2).[3][4]
Synthesis of Indole-3-acetamide Derivatives
A general procedure for the synthesis of an indole-3-acetamide from an indoline involves acylation.
-
Materials:
-
5-Methoxy-2-methylindoline
-
2-Chloroacetyl chloride
-
A suitable base (e.g., triethylamine or pyridine)
-
Anhydrous aprotic solvent (e.g., dichloromethane or THF)
-
Ammonia solution (for amination)
-
-
Procedure:
-
Dissolve 5-Methoxy-2-methylindoline and the base in the anhydrous solvent under an inert atmosphere.
-
Cool the mixture in an ice bath.
-
Slowly add 2-chloroacetyl chloride to the cooled solution.
-
Allow the reaction to stir and warm to room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the intermediate N-(2-chloroacetyl)-5-methoxy-2-methylindoline.
-
Dissolve this intermediate in a suitable solvent and treat with an ammonia solution to displace the chloride and form the final indole-3-acetamide derivative.
-
Purify the product by recrystallization or column chromatography.
-
Phospholipase A2 (PLA2) Signaling Pathway and Inhibition
Phospholipase A2 enzymes, particularly cytosolic PLA2 (cPLA2), play a crucial role in the inflammatory cascade. Upon cellular stimulation by inflammatory signals, cPLA2 is activated and translocates to cellular membranes. There, it hydrolyzes membrane phospholipids, releasing arachidonic acid.[7] Arachidonic acid is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce pro-inflammatory eicosanoids, such as prostaglandins and leukotrienes.[8]
Indole-3-acetamide derivatives synthesized from 5-Methoxy-2-methylindoline can act as competitive inhibitors of PLA2, binding to the active site of the enzyme and preventing the hydrolysis of phospholipids.[8][9] This inhibition blocks the release of arachidonic acid, thereby halting the production of downstream inflammatory mediators.
Caption: Inhibition of the cPLA2 inflammatory pathway.
Safety and Handling
Detailed safety information for 5-Methoxy-2-methylindoline is not widely available. As with any research chemical, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is recommended to consult the Safety Data Sheet (SDS) from the supplier for specific handling and disposal instructions.
Conclusion
5-Methoxy-2-methylindoline is a valuable chemical intermediate with a clear application in the synthesis of potential anti-inflammatory agents. This guide has provided a consolidated resource of its known properties and relevant experimental protocols. Further research to obtain experimentally verified physicochemical data and to explore a broader range of synthetic applications for this compound is warranted. The information presented herein should serve as a solid foundation for researchers and drug development professionals working with this versatile molecule.
References
- 1. 5-METHOXY-2-METHYLINDOLE(1076-74-0) 1H NMR spectrum [chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]
- 3. 5-METHOXYINDOLE-2-CARBOXYLIC ACID(4382-54-1) 1H NMR spectrum [chemicalbook.com]
- 4. cetjournal.it [cetjournal.it]
- 5. 5-METHOXY-2-METHYLINDOLE synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. Structure-activity relationships of indole cytosolic phospholipase A(2)alpha inhibitors: substrate mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interactions of selected indole derivatives with phospholipase A₂: in silico and in vitro analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
